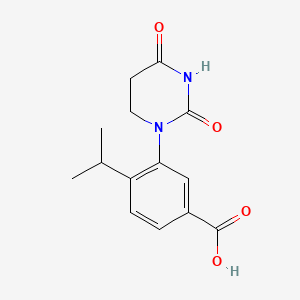
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-isopropyl-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, featuring a diazinane ring and a benzoic acid moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the diazinane ring: This could be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the benzoic acid moiety: This step might involve a Friedel-Crafts acylation reaction, where the diazinane ring is acylated with a benzoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form different derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties.
Diazinane derivatives: Compounds with similar diazinane rings.
Uniqueness
The uniqueness of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid lies in its combined structure of a diazinane ring and a benzoic acid moiety, which might confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-8(2)10-4-3-9(13(18)19)7-11(10)16-6-5-12(17)15-14(16)20/h3-4,7-8H,5-6H2,1-2H3,(H,18,19)(H,15,17,20) |
InChI Key |
VYFVCUUTOQTYFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















